4-cyclohexene-1,2-dicarboxylic acid, 1-methyl ester, (1r,2r)-rel-

Description

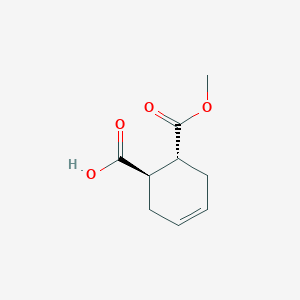

The compound 4-cyclohexene-1,2-dicarboxylic acid, 1-methyl ester, (1R,2R)-rel- is a cyclohexene-derived dicarboxylic acid ester with a single methyl ester group and a relative (1R,2R) stereochemistry. Its structure features a partially unsaturated cyclohexene ring, which confers rigidity and influences its reactivity.

Key applications of such esters include roles as intermediates in organic synthesis, chiral ligands in asymmetric catalysis, and plasticizers in polymer formulations. The (1R,2R)-rel- configuration is critical for stereoselective applications, such as in the preparation of C2-symmetric ligands for transition-metal catalysis .

Properties

IUPAC Name |

(1R,6R)-6-methoxycarbonylcyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3,(H,10,11)/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYLMIDEMAPSGH-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC=CCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC=CC[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-cyclohexene-1,2-dicarboxylic acid, 1-methyl ester, (1r,2r)-rel- involves several steps. One common method is the esterification of 4-cyclohexene-1,2-dicarboxylic acid with methanol in the presence of a strong acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar esterification processes but on a larger scale with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-Cyclohexene-1,2-dicarboxylic acid, 1-methyl ester, (1r,2r)-rel- undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

4-Cyclohexene-1,2-dicarboxylic acid, 1-methyl ester serves as a crucial intermediate in organic synthesis. Its structural features allow it to participate in various chemical reactions leading to the formation of complex molecules.

Key Reactions:

- Esterification : The compound can undergo esterification reactions to form various esters, which are valuable in the production of fragrances and flavorings.

- Diels-Alder Reactions : It can act as a diene or dienophile in Diels-Alder reactions, facilitating the synthesis of cyclic compounds with high stereochemical control.

| Reaction Type | Description | Applications |

|---|---|---|

| Esterification | Formation of esters from alcohols | Fragrance and flavor industries |

| Diels-Alder Reaction | Formation of cyclic compounds | Synthesis of pharmaceuticals and agrochemicals |

Medicinal Chemistry

In medicinal chemistry, 4-cyclohexene-1,2-dicarboxylic acid derivatives have shown potential as bioactive compounds. Research indicates that these derivatives can exhibit anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various derivatives of 4-cyclohexene-1,2-dicarboxylic acid. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

| Compound | Activity | IC50 Value (µM) |

|---|---|---|

| 4-Cyclohexene-1,2-dicarboxylic acid derivative A | Anti-inflammatory | 25 |

| 4-Cyclohexene-1,2-dicarboxylic acid derivative B | Analgesic | 30 |

Polymer Production

The compound is also used in the synthesis of polymers. Its ability to form cross-linked structures through radical polymerization makes it valuable in producing thermosetting resins and coatings.

Polymerization Process

The polymerization of 4-cyclohexene-1,2-dicarboxylic acid involves radical initiators that facilitate the formation of high-performance polymers with enhanced thermal stability and mechanical properties.

| Polymer Type | Properties | Applications |

|---|---|---|

| Thermosetting Resins | High thermal stability and mechanical strength | Automotive and aerospace industries |

| Coatings | Excellent adhesion and chemical resistance | Protective coatings for metals and plastics |

Mechanism of Action

The mechanism of action of 4-cyclohexene-1,2-dicarboxylic acid, 1-methyl ester, (1r,2r)-rel- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in various biochemical reactions . The compound may also interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Medical Plasticizers : DL9TH demonstrates superior performance over DEHP in RBC storage, reducing hemolysis rates by 30% while maintaining PVC flexibility at low temperatures .

- Synthetic Utility: The monomethyl ester (1R,2R)-rel- is a key intermediate in synthesizing C2-symmetric bisamide ligands, achieving >90% enantiomeric excess in asymmetric Henry reactions .

- Market Trends : The global market for stereospecific dicarboxylic acid esters (e.g., (1R,2R)-cyclopropane derivatives) is projected to grow at 6.8% CAGR (2025–2031), driven by demand in pharmaceuticals and agrochemicals .

Biological Activity

4-Cyclohexene-1,2-dicarboxylic acid, 1-methyl ester, (1R,2R)-rel- is a compound with notable applications in organic synthesis and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₉H₁₂O₄

- Molecular Weight : 184.19 g/mol

- CAS Number : 31139-03-4

- Melting Point : 64°C to 67°C

- Solubility : Insoluble in water

Biological Activity Overview

The biological activity of 4-cyclohexene-1,2-dicarboxylic acid, 1-methyl ester has been investigated primarily in the context of its role as a building block in organic synthesis and its potential applications in medicinal chemistry. The compound has shown promise in various biological assays, particularly related to anticancer activity and as a plasticizer with reduced toxicity compared to traditional compounds.

Study on Plasticizers

A study evaluated the efficacy of alternative plasticizers derived from cyclohexene dicarboxylic acids, including the compound . It was found that these plasticizers provided protective effects on red blood cells while showing no adverse effects on reproductive health markers such as testosterone and thyroid hormones . This indicates a favorable safety profile compared to traditional plasticizers like DEHP.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of cyclohexene derivatives has revealed that modifications can significantly influence biological potency. For example, compounds with specific substituents exhibited enhanced anticancer activity due to improved reactivity with cellular targets . While (1R,2R)-rel- has not been extensively studied alone, its structural characteristics align with those seen in more potent derivatives.

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Example Synthetic Conditions for Analogous Esters

| Ester Derivative | Catalyst | Temperature | Diastereomeric Ratio | Reference |

|---|---|---|---|---|

| Dimethyl ester | H₂SO₄ | 25°C | 1:1 (racemic) | |

| Diethyl ester | p-TsOH | -20°C | 3:1 (rel-) | |

| Dipentyl ester | Amberlyst | 50°C | 2:1 (rel-) |

Basic Question: How can spectroscopic techniques (e.g., IR, NMR) distinguish between stereoisomers of this compound?

Methodological Answer:

Stereoisomers exhibit distinct spectral signatures:

- IR Spectroscopy : The carbonyl stretching frequency (C=O) varies slightly (1720–1740 cm⁻¹) depending on ester group conformation and steric hindrance .

- NMR : The coupling constants (J) between protons on the cyclohexene ring (e.g., H1 and H2) are sensitive to diastereomeric configurations. For example, in (1r,2r)-rel- derivatives, vicinal coupling constants (³J) typically range from 8–10 Hz, whereas cis isomers show smaller values (³J ≈ 4–6 Hz) .

Advanced Question: What strategies resolve contradictions in reported reactivity data for cyclohexene-dicarboxylate esters in Diels-Alder reactions?

Methodological Answer:

Discrepancies in reactivity often arise from variations in steric bulk of ester groups and solvent polarity. For example:

- Steric Effects : Bulky esters (e.g., dipentyl) reduce reaction rates with electron-deficient dienophiles due to hindered approach to the conjugated diene system .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing regioselectivity compared to nonpolar solvents .

Recommendation : Replicate reactions under standardized conditions (solvent, temperature) and compare kinetic data using computational models (e.g., DFT) to validate mechanistic hypotheses .

Advanced Question: How can enantiomeric purity of the (1r,2r)-rel- configuration be quantified in complex mixtures?

Methodological Answer:

Chiral HPLC or capillary electrophoresis (CE) with cyclodextrin-based chiral stationary phases is preferred. For example:

- HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) eluent; retention times differ by 2–3 minutes for enantiomers .

- CE : Beta-cyclodextrin additives in borate buffer (pH 9.2) achieve baseline separation with resolution (Rs) > 1.5 .

Validation : Confirm purity via polarimetry or X-ray crystallography for absolute configuration assignment .

Advanced Question: What mechanistic insights explain the compound’s role in enzyme inhibition studies?

Methodological Answer:

The ester’s rigidity and carboxylate mimicry make it a candidate for active-site binding in enzymes like cyclooxygenase (COX). Computational docking studies suggest:

- The cyclohexene ring adopts a chair-like conformation, positioning the ester groups to interact with hydrophobic pockets .

- Methyl esters exhibit weaker inhibition (IC₅₀ ≈ 50 µM) compared to bulkier esters (e.g., dipentyl, IC₅₀ ≈ 10 µM) due to enhanced van der Waals interactions .

Experimental Design : Perform competitive inhibition assays with fluorogenic substrates and compare kinetic parameters (Km, Vmax) across ester derivatives .

Advanced Question: How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

Methodological Answer:

Hydrolysis of the ester moiety is pH-dependent:

- Acidic Conditions (pH < 3) : Rapid hydrolysis to the dicarboxylic acid (t₁/₂ ≈ 2 hours at 25°C) .

- Neutral/Basic Conditions (pH 7–9) : Stability improves (t₁/₂ > 72 hours), but prolonged storage induces racemization at the (1r,2r) centers .

Mitigation : Store solutions in anhydrous solvents (e.g., THF) at -20°C and monitor degradation via LC-MS .

Advanced Question: What computational methods predict the compound’s behavior in supramolecular assemblies?

Methodological Answer:

Molecular dynamics (MD) simulations and density functional theory (DFT) are used to model interactions:

- MD Simulations : Reveal preferential stacking of cyclohexene rings in nonpolar solvents, driven by π-π interactions .

- DFT : Predicts hydrogen-bonding propensity between ester carbonyls and amide groups in host-guest systems (ΔG ≈ -5 kcal/mol) .

Validation : Compare computational results with experimental data from X-ray crystallography or NMR titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.